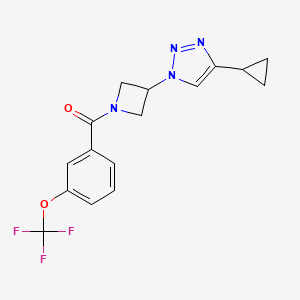

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Description

This compound features a hybrid structure combining an azetidine ring linked to a 4-cyclopropyl-substituted 1,2,3-triazole and a 3-(trifluoromethoxy)phenyl methanone group. Its molecular formula is inferred as C₁₈H₁₉F₃N₄O₂, with a molecular weight of approximately 388.4 g/mol (calculated based on structural analogs from and ).

Properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O2/c17-16(18,19)25-13-3-1-2-11(6-13)15(24)22-7-12(8-22)23-9-14(20-21-23)10-4-5-10/h1-3,6,9-10,12H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGMQHPHQDQQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors. They show versatile biological activities and are part of essential building blocks like amino acids, nucleotides, etc.

Mode of Action

It’s known that the anticancer activity of triazole molecules is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme. This interaction can lead to changes in the enzyme’s function, potentially inhibiting its activity.

Biochemical Pathways

Triazole compounds have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science. Therefore, it’s plausible that this compound could affect multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two major components:

- Azetidine ring - a four-membered nitrogen-containing heterocycle.

- Triazole moiety - a five-membered ring containing three nitrogen atoms.

The trifluoromethoxy group contributes to the compound's lipophilicity and may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring is known to exhibit diverse pharmacological properties, including:

- Antimicrobial activity : Compounds containing triazole groups are often effective against various bacterial strains.

- Anticancer properties : The azetidine component may contribute to the inhibition of cancer cell proliferation through modulation of signaling pathways.

Antimicrobial Activity

Research has shown that triazole derivatives can exhibit significant antibacterial effects. For instance, studies have indicated that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The potential anticancer effects of this compound are supported by studies indicating that triazole derivatives can induce apoptosis in cancer cells. This is often mediated through the activation of caspase pathways or inhibition of specific kinases involved in cell cycle regulation.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Modulation of kinase activity |

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of triazole derivatives demonstrated that compounds similar to the target molecule exhibited effective antibacterial properties against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing biological activity.

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that derivatives with azetidine structures showed significant cytotoxicity. The mechanism was linked to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs (triazole-azetidine cores or aryl methanone groups). Data are derived from experimental or computational studies in the provided evidence.

Table 1: Structural and Functional Comparisons

Key Findings:

Electron-Withdrawing Effects : The OCF₃ group in the target compound confers greater metabolic stability compared to methoxy () or difluorophenyl () analogs, as trifluoromethyl/trifluoromethoxy groups resist oxidative degradation .

Computational Predictions : Density Functional Theory (DFT) studies () suggest that azetidine-containing compounds (e.g., target and ) exhibit planar geometry at the triazole-azetidine junction, enhancing π-orbital overlap for receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.